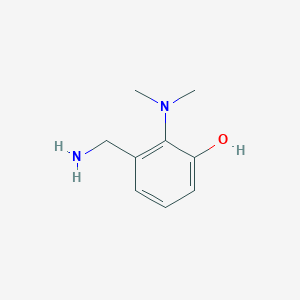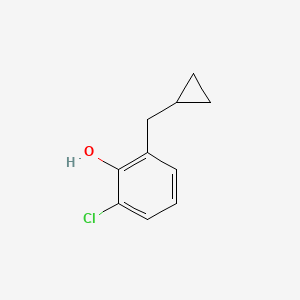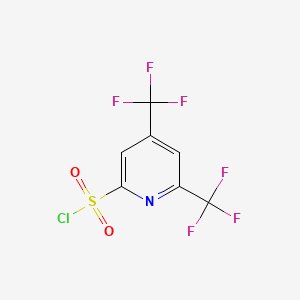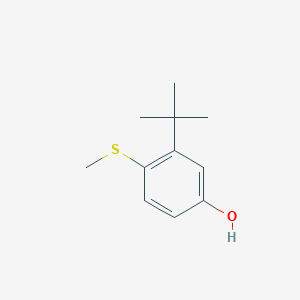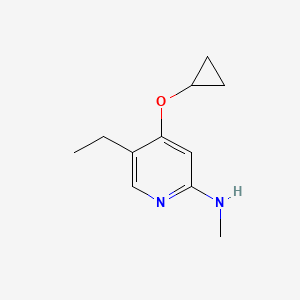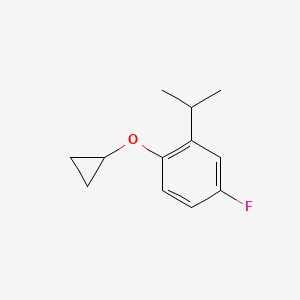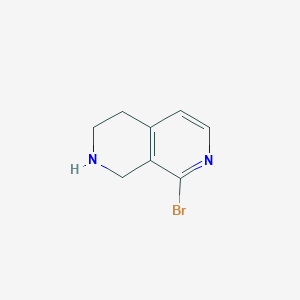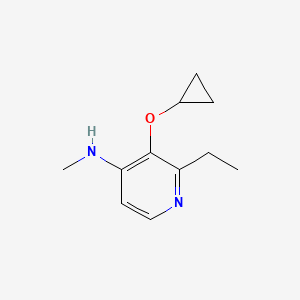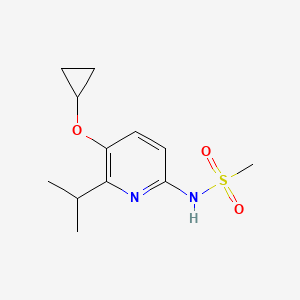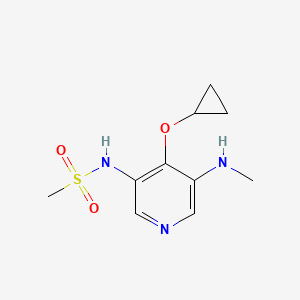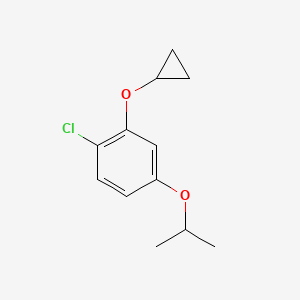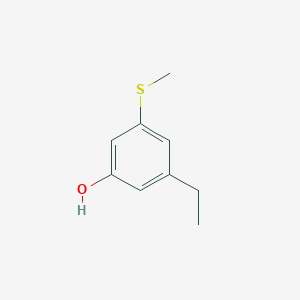
3-Ethyl-5-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(methylthio)phenol is an organic compound characterized by the presence of an ethyl group at the third position and a methylthio group at the fifth position on a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(methylthio)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-5-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(methylthio)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the ethyl and methylthio groups can modulate the compound’s hydrophobicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Ethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.
5-Methylthiophenol: Lacks the ethyl group, leading to variations in reactivity and applications.
3-Methyl-5-(methylthio)phenol: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior.
Uniqueness: 3-Ethyl-5-(methylthio)phenol is unique due to the presence of both ethyl and methylthio groups, which confer distinct chemical properties and potential applications. Its combination of hydrophobic and hydrophilic characteristics makes it versatile for various scientific and industrial uses.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
3-ethyl-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6,10H,3H2,1-2H3 |
InChI-Schlüssel |
GQTIZVOSYJZOEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


